
AkaLumine hydrochloride
Descripción general
Descripción
TokeOni, también conocido como AkaLumine-HCl, es un análogo de luciferina de emisión cercana al infrarrojo (NIR). Se utiliza ampliamente en sistemas de imágenes de bioluminiscencia (BLI) para el monitoreo no invasivo y de alta sensibilidad de procesos biológicos en tejidos vivos. TokeOni emite bioluminiscencia a una longitud de onda de aproximadamente 677 nm, lo que permite una penetración tisular más profunda y una absorción reducida por los tejidos biológicos en comparación con la luciferina tradicional .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
TokeOni se sintetiza a través de una serie de reacciones químicas que involucran la formación de un anillo de tiazol y modificaciones posteriores para mejorar su solubilidad y propiedades bioluminiscentes. La ruta sintética generalmente involucra los siguientes pasos:
- Formación del anillo de tiazol mediante la reacción de un aldehído adecuado con una tioamida.
- Introducción de un grupo dimetilamino al anillo fenilo para mejorar las propiedades de donación de electrones.
- Conversión del compuesto resultante a su forma de sal de clorhidrato para mejorar la solubilidad .
Métodos de Producción Industrial
La producción industrial de TokeOni implica la ampliación de la ruta sintética en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso incluye:
- Síntesis a gran escala de los compuestos intermedios.
- Purificación mediante recristalización o cromatografía.
- Control de calidad para asegurar la consistencia y el cumplimiento de las normas regulatorias .
Análisis De Reacciones Químicas
Tipos de Reacciones
TokeOni experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: TokeOni puede oxidarse en presencia de agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.
Sustitución: TokeOni puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o permanganato de potasio.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Agentes halogenantes o nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
TokeOni tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como una sonda en reacciones químicas para monitorear el progreso de la reacción y detectar intermediarios.
Biología: Se emplea en BLI para estudiar procesos celulares, expresión genética e interacciones proteína-proteína en organismos vivos.
Medicina: Se utiliza en estudios preclínicos para monitorear la progresión de la enfermedad, la eficacia de los fármacos y las intervenciones terapéuticas.
Industria: Se aplica en el desarrollo de herramientas de diagnóstico y sistemas de imagen para la investigación biomédica
Mecanismo De Acción
TokeOni ejerce sus efectos a través de la bioluminiscencia, un proceso en el que el compuesto emite luz al reaccionar con la luciferasa de luciérnaga en presencia de trifosfato de adenosina (ATP) e iones de magnesio. La reacción involucra la oxidación de TokeOni, lo que resulta en la liberación de fotones a una longitud de onda de 677 nm. Esta emisión NIR permite la obtención de imágenes de tejidos profundos con alta sensibilidad .
Comparación Con Compuestos Similares
Compuestos Similares
D-luciferina: El sustrato natural para la luciferasa de luciérnaga, que emite luz a 560 nm.
seMpai: Un análogo de TokeOni con solubilidad mejorada y propiedades de emisión NIR similares.
Unicidad de TokeOni
TokeOni es único debido a su:
Alta solubilidad en agua: Solubilidad mejorada en comparación con otros análogos de luciferina.
Emisión NIR robusta: Sensibilidad de detección superior en tejidos profundos.
Compatibilidad con los sistemas BLI existentes: Se puede utilizar con la luciferasa de luciérnaga nativa sin necesidad de modificaciones
Las propiedades únicas de TokeOni lo convierten en una herramienta valiosa en diversas aplicaciones de investigación científica, particularmente en campos que requieren imágenes no invasivas y de alta sensibilidad de procesos biológicos.
Propiedades
IUPAC Name |
(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.ClH/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20;/h3-10,14H,11H2,1-2H3,(H,19,20);1H/b5-3+,6-4+;/t14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCNKVAGZCXXHX-SSRSOBHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-2-pyrimidinamine](/img/structure/B8073032.png)
![10-methyl-7-(4-methylphenyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-one](/img/structure/B8073036.png)
![2-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-methyl-4-pyrimidinamine](/img/structure/B8073052.png)
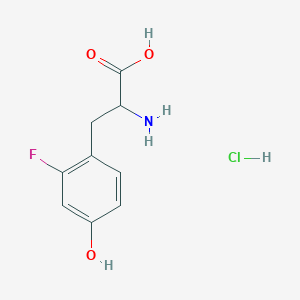
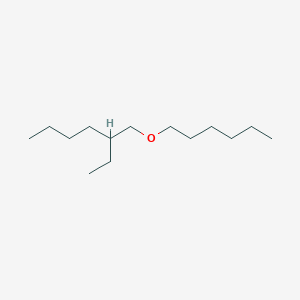
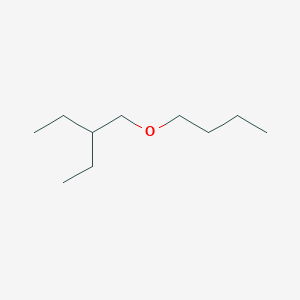
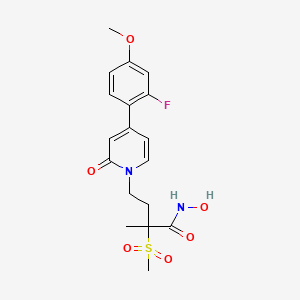


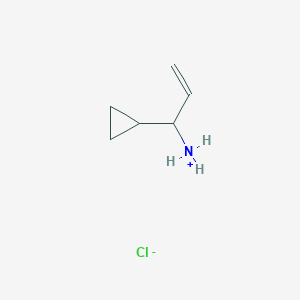
![[4-Cyano-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8073095.png)
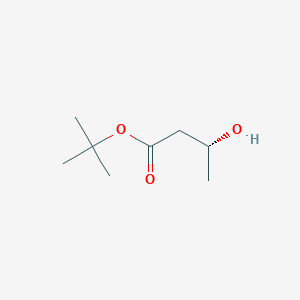
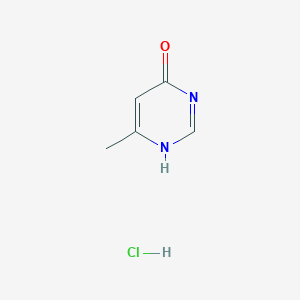
![{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B8073120.png)
